molecular formula C12H10ClNO B1442949 2-(Benzyloxy)-4-chloropyridine CAS No. 1006052-55-6

2-(Benzyloxy)-4-chloropyridine

Cat. No.: B1442949
CAS No.: 1006052-55-6
M. Wt: 219.66 g/mol
InChI Key: YVYOMLRBHNXGEU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloropyridine is an organic compound that belongs to the class of pyridines It features a benzyl ether group attached to the second position and a chlorine atom at the fourth position of the pyridine ring

Mechanism of Action

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with targets like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular growth, respectively.

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions can introduce deactivating, meta-directing substituents on an aromatic ring. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Result of Action

The formation of oximes or hydrazones from benzyloxy compounds can result in significant changes at the molecular level . These changes can potentially influence the function of target proteins and impact cellular processes.

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)-4-chloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the oxidation of the compound, leading to the formation of more polar metabolites that can be easily excreted from the body. Additionally, this compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of this compound may have different biochemical properties and effects on cells. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, the compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions result in the formation of more polar metabolites that can be further processed in phase II metabolism. Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolites, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on the presence of targeting signals in its structure . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloropyridine typically involves the reaction of 2-hydroxypyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the benzyl ether linkage. The chlorination at the fourth position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloropyridine undergoes various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: 2-(Benzyloxy)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4-chloropyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the chlorine atom at the fourth position.

    4-Chloropyridine: Lacks the benzyl ether group at the second position.

    2-(Benzyloxy)-4-methylpyridine: Features a methyl group instead of a chlorine atom at the fourth position.

Uniqueness

2-(Benzyloxy)-4-chloropyridine is unique due to the presence of both the benzyl ether group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential pharmacological activities that are not observed in its analogs.

Properties

IUPAC Name

4-chloro-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYOMLRBHNXGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710612
Record name 2-(Benzyloxy)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006052-55-6
Record name 2-(Benzyloxy)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)-4-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl alcohol (1.7 ml, 16.326 mmol, 1.2 eq) was added at 0° C. to a suspension of NaH (1.088 g, 27.21 mmol, 2.0 eq) in THF (50 ml) and the mixture was stirred for 30 minutes. A solution of 2,4-dichloropyridine (2.0 g, 13.605 mmol, 1.0 eq) in THF (10 ml) was added dropwise and stirring was carried out for 2 hours at RT. After monitoring by TLC, the reaction mixture was hydrolyzed with ice-water (60 ml) and extracted with ethyl acetate (2×120 ml). The combined org. phases were washed with sat. NaCl solution (100 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 1% ethyl acetate in hexane). Yield: 27% (800 mg, 3.653 mmol)
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.088 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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